HIV Envelope protein gp41 (519-541)
Description
Overview of the HIV-1 Env Glycoprotein (B1211001) Complex: gp120 and gp41
The HIV-1 envelope spike on the viral surface is a trimer, with each unit composed of two non-covalently linked glycoproteins: gp120 and gp41. wikipedia.orgasm.org These two subunits are synthesized as a single precursor polyprotein, gp160, which is then cleaved by a host cell protease called furin. wikipedia.orgasm.org The resulting gp120 and gp41 subunits remain associated on the viral envelope. wikipedia.orgasm.org
The gp120 subunit is the surface glycoprotein responsible for binding to the primary receptor on the host cell, the CD4 molecule, as well as to a coreceptor, typically CCR5 or CXCR4. wikipedia.orgnih.gov This binding event is the initial trigger for the fusion process. nih.gov The gp41 subunit is the transmembrane glycoprotein, anchoring the entire complex to the viral membrane. wikipedia.org It is the component that directly mediates the fusion of the viral and host cell membranes. asm.org
| Glycoprotein | Function | Key Characteristics |
| gp120 | Receptor binding | Surface unit, binds to CD4 and coreceptors (CCR5/CXCR4) wikipedia.orgasm.orgnih.gov |
| gp41 | Membrane fusion | Transmembrane unit, anchors the complex to the viral envelope wikipedia.orgasm.org |
The Critical Role of HIV Envelope Protein gp41 (519-541) in Mediating Viral Membrane Fusion and Host Cell Entry
Following the binding of gp120 to the host cell receptors, a series of conformational changes are induced in gp41. nih.gov These changes expose a hydrophobic region at the N-terminus of gp41, known as the fusion peptide. wikipedia.org This fusion peptide, which includes the amino acid sequence from positions 519 to 541, plays a direct and essential role in the fusion process. nih.govnih.gov
The gp41 (519-541) peptide inserts itself into the host cell membrane, destabilizing the lipid bilayer. nih.govcellmano.com This insertion is a critical step that brings the viral and cellular membranes into close proximity, a prerequisite for their merger. wikipedia.org The amino acid sequence of this peptide, AVGIGALFLGFLGAAGSTMGARS-amide, is highly hydrophobic, facilitating its interaction with the lipid environment of the cell membrane. nih.govcellmano.com Studies using synthetic peptides corresponding to this region have demonstrated their ability to induce lipid mixing and aggregation of erythrocytes, mimicking the fusogenic activity of the intact virus. nih.gov The conformation of this peptide, particularly its ability to form a β-sheet structure, is thought to aid in its insertion into the membrane. nih.gov
Historical Development of Research on the gp41 Fusion Peptide (519-541)
Research into the function of gp41 and its domains began to gain significant momentum in the early 1990s with the discovery that peptides derived from gp41 could inhibit viral entry. nih.gov This highlighted the potential of targeting the fusion process as a therapeutic strategy.
A pivotal point in understanding the specific role of the 519-541 region came from studies in the mid-1990s. In 1995, research using a synthetic peptide corresponding to the 23 amino acids from 519-541 of gp41 demonstrated its ability to fuse human erythrocytes. nih.gov This study provided direct evidence for the fusogenic properties of this specific peptide. nih.gov Further research continued to explore the membrane-perturbing actions of this domain. For instance, a 2007 study also utilized a synthetic peptide of the same 519-541 region to investigate the membrane activities of various gp41 domains. nih.gov These and other studies have solidified the understanding of the gp41 (519-541) peptide as a critical component of the HIV-1 fusion machinery and a key target for the development of antiviral therapies. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H155N27O26S/c1-18-51(10)76(120-74(131)44-105-92(146)75(50(8)9)121-79(133)52(11)96)93(147)106-41-71(128)109-56(15)83(137)115-64(36-49(6)7)88(142)118-66(38-59-28-23-20-24-29-59)90(144)117-63(35-48(4)5)86(140)104-43-72(129)111-65(37-58-26-21-19-22-27-58)89(143)116-62(34-47(2)3)85(139)103-40-70(127)107-54(13)81(135)110-53(12)80(134)101-42-73(130)112-68(46-124)91(145)122-77(57(16)125)94(148)114-61(31-33-149-17)84(138)102-39-69(126)108-55(14)82(136)113-60(30-25-32-100-95(98)99)87(141)119-67(45-123)78(97)132/h19-24,26-29,47-57,60-68,75-77,123-125H,18,25,30-46,96H2,1-17H3,(H2,97,132)(H,101,134)(H,102,138)(H,103,139)(H,104,140)(H,105,146)(H,106,147)(H,107,127)(H,108,126)(H,109,128)(H,110,135)(H,111,129)(H,112,130)(H,113,136)(H,114,148)(H,115,137)(H,116,143)(H,117,144)(H,118,142)(H,119,141)(H,120,131)(H,121,133)(H,122,145)(H4,98,99,100)/t51-,52-,53-,54-,55-,56-,57+,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRHJIOJAOWST-DMZNSEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H155N27O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155952 | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2123.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128631-86-7 | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128631867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Biology and Conformational Dynamics of Hiv Envelope Protein Gp41 519 541
Primary and Secondary Structural Characteristics of HIV Envelope Protein gp41 (519-541)
The fusion peptide is located at the N-terminus of the gp41 subunit and plays a direct role in disrupting the target cell membrane to initiate fusion. biorxiv.orgbiorxiv.org Its structure and conformation are highly sensitive to the surrounding environment, a feature that is central to its function.
Amino Acid Sequence Conservation and Variability within the Fusion Peptide (FP)
The amino acid sequence of the HIV-1 gp41 fusion peptide is remarkably conserved across different viral strains and subtypes. biorxiv.orgnih.gov This high degree of conservation highlights its critical role in viral infectivity. nih.gov Analysis of a vast number of HIV-1 sequences has shown that the fusion peptide domain has a high percentage of conserved amino acid residues. frontiersin.org For instance, in the HIV-1 consensus sequence, the fusion peptide domain shows 84% conservation. frontiersin.org
Below is a table representing the typical amino acid sequence of the HIV-1 gp41 fusion peptide (residues 519-541).
| Residue Number | Amino Acid (Single Letter Code) | Amino Acid (Three Letter Code) |
| 519 | A | Ala |
| 520 | V | Val |
| 521 | G | Gly |
| 522 | I | Ile |
| 523 | G | Gly |
| 524 | A | Ala |
| 525 | L | Leu |
| 526 | F | Phe |
| 527 | L | Leu |
| 528 | G | Gly |
| 529 | F | Phe |
| 530 | L | Leu |
| 531 | G | Gly |
| 532 | A | Ala |
| 533 | A | Ala |
| 534 | G | Gly |
| 535 | S | Ser |
| 536 | T | Thr |
| 537 | M | Met |
| 538 | G | Gly |
| 539 | A | Ala |
| 540 | R | Arg |
| 541 | S | Ser |
Conformational States of HIV Envelope Protein gp41 (519-541) in Diverse Environments
The gp41 fusion peptide is characterized by its remarkable conformational plasticity, adopting different secondary structures depending on the environmental context. nih.govnih.gov This structural flexibility is believed to be essential for its function in membrane disruption and fusion. nih.gov
In environments that mimic the lipid bilayer of a cell membrane, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or in organic solvents like trifluoroethanol (TFE), the gp41 fusion peptide predominantly adopts an α-helical conformation. nih.govnih.gov Spectroscopic studies, including circular dichroism and Fourier-transform infrared (FTIR) spectroscopy, have consistently shown a high helical content for the peptide in these membrane-mimicking systems. nih.govnih.gov The α-helical structure is thought to facilitate the initial insertion of the peptide into the hydrophobic core of the cell membrane. nih.govnih.gov
In contrast to its helical structure in membrane-like environments, the gp41 fusion peptide can adopt a β-sheet conformation in other conditions. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies have shown that in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the peptide fragment 519-541 adopts a β-sheet structure. nih.gov This conformation is hypothesized to be important for the peptide's insertion into the membrane. nih.gov Similarly, in aqueous solutions, the peptide can form aggregated β-structures. acs.orgresearchgate.net The transition from an α-helical to a β-sheet conformation is believed to be a key step in the process of membrane fusion, potentially by promoting the aggregation of peptides within the membrane, leading to its destabilization. nih.gov
The ability of the gp41 fusion peptide to exist in multiple conformational states is a hallmark of its intrinsic structural polymorphism. nih.govnih.gov This plasticity allows the peptide to adapt to different stages of the fusion process. nih.gov The transition between α-helical and β-sheet structures is influenced by factors such as peptide concentration, the lipid composition of the membrane, and the presence of other molecules. nih.govnih.gov This conformational flexibility is a key feature that enables the gp41 fusion peptide to carry out its complex role in mediating the entry of HIV into host cells. nih.govnih.gov
Influence of Environmental Factors on HIV Envelope Protein gp41 (519-541) Conformation
The conformation of the gp41 fusion peptide is highly sensitive to its immediate environment. Several factors can influence its secondary structure, which in turn affects its function.
Lipid Composition: The type of lipids present in the membrane significantly impacts the peptide's conformation. For instance, the fusion peptide is predominantly α-helical in the presence of negatively charged lipids but can transition to a β-sheet structure in neutral lipid environments. nih.gov The presence of cholesterol in the membrane can also promote a transition to a β-sheet structure. nih.gov
Peptide Concentration: At low concentrations, the fusion peptide tends to exist as monomers with an α-helical structure. researchgate.net However, as the concentration increases, it is more likely to self-associate and form β-sheet aggregates. researchgate.net This concentration-dependent conformational change is thought to be crucial for its fusogenic activity.
Solvent Polarity: The polarity of the solvent plays a significant role in determining the peptide's structure. In non-polar, membrane-mimicking environments, the α-helical form is favored. nih.gov Conversely, in more polar aqueous solutions or in solvents like DMSO, the β-sheet conformation becomes more prevalent. nih.govacs.org
pH: The pH of the surrounding medium can also influence the conformation, although its effect is generally considered less pronounced than that of the lipid environment and peptide concentration.
The interplay of these environmental factors dictates the conformational landscape of the gp41 fusion peptide, enabling it to perform its critical role in the HIV infection cycle.
Impact of Solvent Media on Peptide Structure
The surrounding solvent medium has a profound effect on the conformation of the gp41 (519-541) peptide. Studies have demonstrated that the peptide's structure is not fixed but rather adapts to the polarity and hydrogen-bonding capacity of the solvent. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have been employed to study the peptide's conformation in various media. In an aqueous environment at a pH of 4.5, the peptide tends to form a β-sheet structure. nih.gov Conversely, in the more apolar environment of hexafluoroacetone (B58046) (HFA), the peptide adopts a helical conformation. nih.gov In dimethyl sulfoxide (DMSO-d6), a solvent with intermediate polarity, the peptide exhibits a β-sheet structure, which is thought to facilitate its insertion into the cell membrane. nih.gov This solvent-dependent structural flexibility is believed to be a critical aspect of the fusion peptide's biological activity, allowing it to transition between different conformational states as it moves from the aqueous extracellular space to the lipid environment of the target cell membrane.
Table 1: Solvent-Dependent Conformation of gp41 (519-541)
| Solvent Medium | Predominant Secondary Structure | Reference |
| Water (pH 4.5) | β-sheet | nih.gov |
| Hexafluoroacetone (HFA) | Helical | nih.gov |
| Dimethyl sulfoxide (DMSO-d6) | β-sheet | nih.gov |
Role of Lipid Bilayer Composition and Cholesterol Content in Inducing Specific Conformations
The composition of the host cell membrane, particularly its lipid and cholesterol content, plays a pivotal role in modulating the structure and function of the gp41 fusion peptide. nih.gov The peptide's interaction with the lipid bilayer is not a passive event; rather, the lipid environment actively shapes the peptide's conformation, which in turn influences its fusogenic activity. nih.govresearchgate.net
In lipid bilayers devoid of cholesterol, the gp41 fusion domain predominantly adopts an α-helical conformation. nih.gov This helical structure has been shown to insert into the membrane at a depth of approximately 8 Å below the surface. nih.gov However, the presence of cholesterol dramatically alters this structural landscape. At high concentrations (≥30 mol%), cholesterol induces a conformational switch, causing the peptide to form β-sheet structures. nih.gov Intermediate levels of cholesterol can result in a mixture of both α-helical and β-sheet conformations. nih.gov
The type of lipids in the bilayer also influences the peptide's structure. For instance, in vesicles composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the peptide tends to adopt an extended conformation on the surface of the lipid bilayer. researchgate.net In contrast, in the presence of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) vesicles, it forms a deeply inserted α-helix. researchgate.net This differential behavior highlights the peptide's sensitivity to the specific lipid headgroups and acyl chain composition of the membrane.
Table 2: Influence of Lipid Environment on gp41 (519-541) Conformation
| Lipid Bilayer Composition | Cholesterol Content | Predominant Secondary Structure | Reference |
| Various (without cholesterol) | 0% | α-helix | nih.gov |
| Various (with high cholesterol) | ≥30 mol% | β-sheet | nih.gov |
| POPC | Not specified | Extended conformation | researchgate.net |
| POPG | Not specified | α-helix | researchgate.net |
Computational Approaches to Structural Dynamics of HIV Envelope Protein gp41 (519-541)
Computational methods have become indispensable tools for investigating the dynamic nature of the gp41 fusion peptide and its interactions with membranes at an atomic level of detail.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the conformational landscape of the gp41 (519-541) peptide. These simulations can track the movements of individual atoms over time, revealing the dynamic transitions between different structural states. nih.govresearchgate.net
MD simulations have been used to complement experimental data from NMR, providing a more detailed picture of the peptide's behavior in different solvent media. nih.gov For instance, simulations have helped to refine the understanding of the β-turn and helical structures observed in DMSO-d6 and HFA, respectively. nih.gov Furthermore, MD simulations have been employed to study the conformational flexibility of the peptide within the context of the full-length gp41 ectodomain, revealing how different regions of the protein influence the peptide's structure. researchgate.net Cluster analysis of MD simulation trajectories allows for the identification of the most populated conformational states, providing insights into the structural ensembles that are relevant for function. researchgate.net
Predictive Modeling of Peptide-Membrane Interactions
Predictive modeling techniques are used to simulate and analyze the complex process of the gp41 fusion peptide inserting into and interacting with the cell membrane. These models can provide insights into the forces driving this interaction and the resulting structural changes in both the peptide and the lipid bilayer. drexel.edubiorxiv.org
All-atom molecular modeling has been utilized to understand the role of specific gp41 domains, such as the membrane-spanning domain (MSD), in membrane fusion. drexel.edu These simulations have shown that the presence of cholesterol in the lipid membrane can enhance the anchoring of non-polar structures within the membrane. drexel.edu Coarse-grained (CG) simulations, which simplify the representation of molecules to study larger systems over longer timescales, have been instrumental in investigating the cooperative function of multiple gp41 trimers during membrane fusion. biorxiv.org These models have revealed that the functional domains of gp41 can induce local redistributions of lipid types, such as enriching cholesterol in the fusion zone, which helps to overcome the repulsive forces between the viral and cellular membranes. biorxiv.org These computational approaches are crucial for building a comprehensive model of the HIV-1 fusion process, from the initial peptide-membrane interaction to the final merger of the two bilayers.
Membrane Interactions and Fusogenic Properties of Hiv Envelope Protein Gp41 519 541
Molecular Mechanisms of Membrane Insertion and Peptide-Lipid Interactions
The initial interaction between the HIV fusion peptide and the target cell membrane is a crucial determinant of successful viral entry. This process is governed by the biophysical properties of the peptide and its interplay with the lipid bilayer.
Hydrophobic Insertion of the Fusion Peptide into Target Cell Membranes
The HIV gp41 fusion peptide (FP) is a highly hydrophobic sequence that, upon a series of conformational changes in the gp120-gp41 complex triggered by receptor binding, is exposed and inserts into the target cell membrane. nih.govwikipedia.org This insertion is a critical event that bridges the viral and cellular membranes, a necessary prerequisite for fusion. pnas.org The hydrophobic nature of the FP facilitates its partitioning into the nonpolar lipid bilayer core. nih.gov Studies have shown that the first 16 N-terminal residues of the 23-amino-acid-long fusion peptide are particularly hydrophobic and are capable of destabilizing and inducing lipid mixing in liposomes on their own. nih.gov
The orientation of the fusion peptide within the membrane is also a key factor in its function. It is believed that the peptide inserts into the membrane at an oblique angle, which disrupts the alignment of phospholipid alkyl chains and leads to membrane destabilization. nih.gov The insertion process is also influenced by the lipid composition of the target membrane, with cholesterol, in particular, playing a modulatory role. nih.govresearchgate.net The presence of cholesterol can affect the secondary structure of the fusion peptide, influencing its insertion depth and fusogenic activity. nih.govresearchgate.net
Identification of Key Residues and Motifs Involved in Membrane Association
Mutational analyses have been instrumental in identifying specific amino acid residues and motifs within the gp41 (519-541) sequence that are critical for its interaction with membranes. Polar substitutions for hydrophobic amino acids within this domain dramatically reduce the virus's ability to fuse with target cells. nih.gov For instance, the substitution of a valine at position 2 with a glutamic acid (V2E) has been shown to block the fusogenic activity of gp41. nih.govpnas.org This highlights the importance of the hydrophobic character of the N-terminus for membrane insertion and fusion.
Fusogenic Activity and Membrane Perturbation Induced by HIV Envelope Protein gp41 (519-541)
Following its insertion into the target membrane, the gp41 fusion peptide actively promotes the merging of the viral and cellular lipid bilayers through a series of disruptive actions on the membrane structure.
Induction of Lipid Mixing and Vesicle Aggregation by the Fusion Peptide
A hallmark of the fusogenic activity of the gp41 (519-541) peptide is its ability to induce the mixing of lipids between separate membrane vesicles, a process that can be monitored using fluorescence-based assays. nih.govnih.gov This lipid mixing is a critical intermediate step in the full fusion process, which also involves the mixing of the aqueous contents of the vesicles. nih.gov The peptide also promotes the aggregation of vesicles, bringing them into close proximity, which is a prerequisite for fusion. nih.govnih.gov
The efficiency of lipid mixing and vesicle aggregation is dependent on the peptide-to-lipid ratio, with higher concentrations of the peptide leading to a more rapid and extensive fusion. nih.gov Studies using synthetic peptides corresponding to the N-terminus of gp41 have demonstrated their capacity to induce rapid lipid mixing in model liposomes and even in human erythrocyte ghosts. nih.govnih.gov The fusogenic potency of these peptides has been shown to parallel the fusion activity of the intact gp41 protein, underscoring the central role of this peptide domain in the fusion process. nih.gov
Effects on Model Lipid Bilayers (e.g., DMPC vesicles) and Membrane Curvature
The interaction of the gp41 fusion peptide with model lipid bilayers, such as those composed of dimyristoyl-L-alpha-phosphatidylcholine (DMPC), provides valuable insights into the mechanisms of membrane perturbation. researchgate.netnih.gov Studies using 31P NMR have shown that the gp41 (519-541) fragment has a fusogenic nature, promoting the fusion of unilamellar DMPC vesicles into larger, multilamellar aggregates. researchgate.netnih.gov
A key aspect of the peptide's fusogenic mechanism is its ability to induce changes in membrane curvature. nih.gov Membrane fusion necessarily involves intermediate states with high membrane curvature, and the fusion peptide facilitates this by reducing the bending modulus of the lipid bilayer. nih.gov This reduction in the energy required to bend the membrane lowers the kinetic barrier for the formation of highly curved fusion intermediates, thereby promoting the fusion process. nih.govresearchgate.net The peptide's influence on membrane curvature is thought to be a critical factor in overcoming the repulsive forces between the two apposing membranes and driving the fusion reaction forward.
Modulation of Membrane Perturbation by Exogenous Agents and Peptide Analogs
The fusogenic activity of the HIV gp41 fusion peptide can be influenced by various external factors, including the presence of specific ions and the introduction of modified peptide sequences. These modulations provide further understanding of the intricate mechanisms of membrane fusion and offer potential avenues for therapeutic intervention.
Divalent cations, such as calcium (Ca2+) and magnesium (Mg2+), have been shown to play a significant role in the fusion process induced by the gp41 (519-541) peptide, particularly in model systems using negatively charged vesicles. nih.gov In the absence of these cations, the peptide primarily induces leakage from individual vesicles by forming pores. nih.gov However, in the presence of millimolar concentrations of Ca2+ or Mg2+, which promote vesicle aggregation, the peptide's activity shifts towards inducing full membrane fusion, involving both lipid and content mixing. nih.gov This suggests that the peptide can adopt different functional conformations depending on the ionic environment. nih.gov
Furthermore, the development of peptide analogs and inhibitors has been a key strategy in both studying and blocking HIV fusion. Peptide inhibitors derived from the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41 can block the formation of the six-helix bundle, a critical step in the fusion process. asm.org The clinically approved drug enfuvirtide (B549319) (T20) is a 36-residue peptide derived from the CHR of gp41. asm.org
Synergistic Interactions of HIV Envelope Protein gp41 (519-541) with Other gp41 Domains in Membrane Fusion
The fusion of the Human Immunodeficiency Virus (HIV) with a host cell is a complex, multi-step process orchestrated by the viral envelope glycoprotein (B1211001), gp41. The N-terminal region of gp41, specifically the amino acid sequence 519-541, functions as the fusion peptide (FP). nih.govnih.gov This hydrophobic domain initiates the fusion process by inserting itself into the target cell's membrane. nih.gov However, the fusogenic activity of the FP is not an isolated event; it relies on a series of highly coordinated and synergistic interactions with other functional domains within the gp41 ectodomain to achieve the merging of viral and cellular membranes. nih.govasm.org These interactions ensure the proper sequence of conformational changes that release the energy required to overcome the barriers to membrane fusion. plos.org
The principal domains of gp41 that work in concert with the fusion peptide include the N-terminal and C-terminal heptad repeats (NHR and CHR), the fusion peptide proximal region (FPPR), the membrane proximal external region (MPER), and the transmembrane domain (TMD). nih.gov Following the binding of the gp120 subunit to cellular receptors, gp41 undergoes a dramatic structural rearrangement. This exposes the fusion peptide, allowing it to anchor into the host cell membrane, creating a "pre-hairpin" intermediate state that bridges the two membranes. nih.govplos.orgwikipedia.org The subsequent collapse of this intermediate, driven by the interaction between the NHR and CHR domains, forms an extremely stable six-helix bundle, pulling the viral and cellular membranes into close apposition and driving the fusion process. plos.orgwikipedia.org
The table below summarizes the key synergistic interactions between the gp41 (519-541) fusion peptide and other gp41 domains.
| Interacting Domain | Nature of Synergy with Fusion Peptide (519-541) | Functional Outcome |
| N-Heptad Repeat (NHR) & C-Heptad Repeat (CHR) | FP insertion is a prerequisite for the interaction between NHR and CHR. The formation of the six-helix bundle by NHR and CHR provides the thermodynamic force to pull the membranes together. wikipedia.orgnih.gov | Formation of the stable, low-energy six-helix bundle core, which drives membrane apposition and fusion. nih.govwikipedia.org |
| Transmembrane Domain (TMD) | The C-terminal region of the TMD exhibits hetero-association with the fusion peptide. nih.gov Exogenously added TMD peptides enhance FP-induced lipid mixing. nih.gov | Contributes to the membrane assembly and function of the HIV-1 envelope, potentially stabilizing the fusion pore. nih.gov |
| Fusion Peptide Proximal Region (FPPR) | Acts synergistically with the FP and MPER to form a fusion-competent complex. asm.org It forms a helical extension from the core, contributing to the overall stability of the post-fusion structure. plos.org | Increases the thermal stability of the gp41 trimer, contributing energy to the fusion reaction and stabilizing the trimer of hairpins. asm.orgplos.org |
| Membrane Proximal External Region (MPER) | Works in concert with the FPPR to facilitate the fusion process. asm.org It is believed to insert into the viral membrane, potentially inducing membrane curvature required for fusion. plos.org | Stabilizes the prefusion Env complex and contributes to the energy of membrane fusion. asm.orgplos.org |
Detailed research findings further illuminate the specifics of these cooperative actions. Studies using synthetic peptides have provided direct evidence for these interactions. For example, experiments have demonstrated that while the gp41 (519-541) peptide alone can induce lipid mixing, this activity is significantly enhanced when combined with peptides derived from the gp41 TMD. nih.gov This suggests a direct physical or functional link between the fusion peptide anchored in the target membrane and the transmembrane domain anchored in the viral membrane during the later stages of fusion.
The table below details specific research findings on the interactions of gp41 domains.
| Peptide/Domain Studied | Key Finding | Implication for Synergy | Reference |
| FP (519-541) and TMD Peptides | TMD peptides significantly enhanced lipid mixing induced by the FP. The C-terminal region of the TMD was found to be crucial for this hetero-association. | Provides direct experimental evidence that the TMD contributes to the function of the FP during membrane fusion. | nih.gov |
| FPPR and MPER | Mutations in the FPPR and MPER can disrupt the formation of a fusion-competent gp41 complex and reduce viral infectivity. These regions contribute significantly to the thermal stability of the gp41 six-helix bundle. | Shows that these "linker" regions are structurally and energetically essential for the fusion process, acting synergistically to stabilize the fusion machinery. | asm.orgplos.org |
| C36 (derived from CHR) | This peptide potently inhibits HIV-1 fusion by binding to the gp41 NHR, blocking the formation of the six-helix bundle. | Demonstrates the critical nature of the NHR-CHR interaction, which is the synergistic endpoint initiated by FP insertion. | nih.gov |
| FP (519-541) Analog (FP526L/R) | Replacing a hydrophobic residue (Leucine) with a polar one (Arginine) at position 526 abolished the peptide's ability to induce lipid mixing and cell aggregation. | Highlights the importance of the hydrophobicity of the fusion peptide for its initial, crucial interaction with the target membrane, which enables all subsequent synergistic actions. | nih.gov |
Mechanisms of Hiv 1 Entry and Membrane Fusion Mediated by Hiv Envelope Protein Gp41 519 541
Conformational Cascade of gp41 During Virus-Cell Membrane Fusion
The fusion of the viral and host cell membranes is driven by a series of precisely timed and extensive conformational changes within the gp41 ectodomain. These changes are triggered by the interaction of the gp120 subunit with the host cell's CD4 receptor and a coreceptor, typically CCR5 or CXCR4.
Transition from Pre-fusion Metastable State to Fusion Intermediate State
Prior to receptor engagement, the Env complex exists in a metastable, pre-fusion state. pnas.orgresearchgate.net In this conformation, the gp41 subunit is held in a high-energy, constrained state by the non-covalent association with gp120. nih.gov This pre-fusion conformation is a stable trimer of gp120-gp41 heterodimers, effectively shielding the fusogenic components of gp41 from premature activation. pnas.orgplos.org
The binding of gp120 to the CD4 receptor initiates the conformational cascade. nih.govplos.org This initial interaction induces a significant rearrangement in gp120, which then allows for its subsequent binding to a coreceptor. researchgate.netnih.gov The dual engagement with CD4 and a coreceptor triggers a more profound conformational change in the Env complex, leading to the dissociation of gp120 and the release of the gp41 ectodomain from its constrained state. nih.govasm.org This transition unleashes the stored potential energy in gp41, allowing it to refold into a transient, extended conformation known as the fusion intermediate or pre-hairpin state. asm.orgnih.gov In this intermediate state, the previously concealed N-terminal fusion peptide of gp41 is exposed and extended towards the target cell membrane. researchgate.netasm.org
Role of the Fusion Peptide in Bridging Viral and Host Cellular Membranes
The fusion peptide (FP), a short, hydrophobic stretch of amino acids at the N-terminus of gp41, which includes the 519-541 sequence, plays a direct and indispensable role in the fusion process. wikipedia.orgnih.gov Upon its exposure during the transition to the fusion intermediate state, the FP inserts itself into the lipid bilayer of the host cell membrane. nih.govwikipedia.org This insertion is a critical step that physically bridges the viral and host cell membranes, bringing them into close proximity. wikipedia.org
The fusogenic activity of the FP is highly dependent on its structure and the lipid environment of the target membrane. wikipedia.org Studies have shown that the FP can adopt different secondary structures, such as α-helical or β-sheet conformations, upon interacting with membranes. wikipedia.org The lipid composition of the host membrane, particularly the presence of cholesterol, can influence which conformation is adopted and, consequently, the efficiency of fusion. Research using synthetic peptides corresponding to the N-terminus of gp41 (residues 519-541) has demonstrated that the entire 23-residue sequence is crucial for its full lytic and fusion activity. The interaction of the FP with the host membrane destabilizes the bilayer, promoting the formation of non-lamellar structures that are precursors to membrane merger. nih.gov This destabilization, coupled with the physical linkage provided by the inserted FP, sets the stage for the subsequent steps of membrane fusion.
Energetic Contributions of Six-Helix Bundle Formation to Membrane Apposition and Fusion Pore Formation
Following the insertion of the fusion peptide into the host cell membrane, the gp41 ectodomain undergoes a dramatic refolding process, collapsing from the extended pre-hairpin intermediate into a highly stable, six-helix bundle (6HB) structure. This structural transition is the primary driving force for membrane fusion, releasing a substantial amount of free energy that is used to overcome the significant energy barrier associated with merging two lipid bilayers.
The 6HB is formed by the association of three N-terminal heptad repeat (NHR) regions, which form a central, parallel coiled-coil, and three C-terminal heptad repeat (CHR) regions, which pack in an antiparallel fashion into the grooves of the NHR core. This folding process is highly exothermic, with studies measuring the folding energy of a single gp41 hairpin to be approximately -23 kBT. This released energy is harnessed to pull the viral and host cell membranes into tight apposition, expelling water molecules from the space between them and overcoming the repulsive hydration forces.
The formation of the 6HB and membrane fusion are believed to be tightly coupled, with the conformational transition of gp41 directly inducing the lipid rearrangements necessary for the creation of a fusion pore. The energy released by the formation of the 6HB is thought to not only bring the membranes together but also to promote the growth and expansion of the initial fusion pore, allowing for the passage of the viral core into the host cell cytoplasm.
Functional Linkage to gp120-CD4 and Coreceptor Binding Events
The conformational changes in gp41 that drive membrane fusion are not spontaneous but are instead tightly regulated and triggered by a specific sequence of binding events involving the gp120 subunit and host cell receptors. The interaction between gp120 and the CD4 receptor is the initial and essential step that sets the fusion cascade in motion.
Binding of gp120 to CD4 induces significant conformational rearrangements within the gp120 subunit itself. These changes have two critical consequences. First, they expose or create the binding site on gp120 for a coreceptor, either CCR5 or CXCR4. Second, these allosteric changes are transmitted to the gp120-gp41 interface, destabilizing the pre-fusion conformation of the Env complex.
The subsequent binding of the CD4-gp120 complex to a coreceptor is the final trigger that unleashes the fusogenic potential of gp41. This second binding event leads to further, more extensive conformational changes that are thought to result in the dissociation of gp120 from gp41. This unmasking of gp41 allows it to undergo the dramatic refolding from its metastable state to the extended pre-hairpin intermediate, thereby initiating the process of membrane fusion. Thus, the sequential binding to CD4 and a coreceptor acts as a molecular switch, ensuring that the powerful fusogenic machinery of gp41 is only activated at the surface of a target cell, preventing premature inactivation of the virus.
Structural and Functional Contributions of the Fusion Peptide Proximal Region (FPPR)
The Fusion Peptide Proximal Region (FPPR), also referred to as the polar region (PR), is a segment of the gp41 ectodomain located immediately adjacent to the N-terminal fusion peptide. This region plays a critical structural and functional role in the HIV-1 fusion process.
Immunological Aspects and Vaccine Design Strategies Targeting Hiv Envelope Protein Gp41 519 541
Antigenicity and Immunogenicity of the HIV Envelope Protein gp41 (519-541) Fusion Peptide Region
The fusion peptide of gp41 is a highly conserved region, making it an attractive target for the development of a broadly neutralizing antibody (bnAb) response. nih.gov The antigenicity and immunogenicity of this region are central to its potential as a vaccine candidate.
Identification and Mapping of Neutralizing Antibody Epitopes within the Fusion Peptide
The N-terminus of the gp41 fusion peptide has been identified as a site of vulnerability and a target for neutralizing antibodies. nih.govduke.edu Research has precisely mapped the functional epitopes of bnAbs that target this region. For instance, studies have shown that mutations in the N-terminal residues of the fusion peptide (amino acids 512-516) lead to viral escape from several antibodies, highlighting the importance of this specific area for antibody recognition. nih.gov
Broadly neutralizing antibodies that target the fusion peptide often recognize a linear epitope at the N-terminal region. biorxiv.org One such bnAb, VRC34.01, targets an eight-amino-acid epitope at the N-terminus of the gp41 fusion peptide. duke.edu The identification of these specific epitopes provides a blueprint for designing immunogens that can elicit a targeted and effective antibody response. nih.gov
Accessibility and Exposure of Fusion Peptide Epitopes on Native HIV-1 Env Trimers
A significant challenge in targeting the fusion peptide is the accessibility of its epitopes on the native, trimeric Env spike. nih.gov The fusion peptide is a hydrophobic region that is typically buried within the gp120-gp41 interface in the pre-fusion state to prevent premature interactions. nih.gov However, evidence suggests that the N-terminal portion of the fusion peptide can be solvent-exposed, allowing for antibody recognition. duke.edu
Studies have shown that bnAbs like PGT151 and VRC34.01 can penetrate the glycan shield of the Env trimer to access and bind to the fusion peptide. nih.gov The accessibility of these epitopes can change during the process of viral entry, with some epitopes becoming more exposed after the virus binds to the host cell receptor, CD4. nih.gov This dynamic exposure presents both a challenge and an opportunity for vaccine design, as antibodies need to be able to recognize these transiently exposed conformations.
Elicitation of Broadly Neutralizing Antibodies (bnAbs) Targeting HIV Envelope Protein gp41 (519-541) and Adjacent Regions
A major goal of HIV vaccine development is to elicit bnAbs that can neutralize a wide range of HIV strains. The fusion peptide region of gp41 is a key target for achieving this goal.
Characterization of bnAbs with Fusion Peptide Specificity (e.g., VRC34)
Several bnAbs that target the fusion peptide have been isolated and characterized, providing valuable insights into the mechanisms of neutralization. VRC34.01 is a well-characterized human bnAb that targets the N-terminus of the fusion peptide. nih.govduke.edu Structural studies have revealed that VRC34.01 recognizes the first eight residues of the gp41 fusion peptide, along with a glycan on the gp120 subunit. duke.edu
Another bnAb, ACS202, also targets the fusion peptide and a continuous region of gp120, including a conserved glycan. nih.gov The characterization of these bnAbs has demonstrated that the fusion peptide can adopt different conformations, allowing for recognition by antibodies approaching from various angles. nih.gov This conformational plasticity is an important consideration for vaccine design.
| Broadly Neutralizing Antibody | Target Epitope | Key Features of Recognition |
| VRC34.01 | N-terminus of the gp41 fusion peptide (first 8 residues) and glycan N88 of gp120. duke.edu | Penetrates the glycan shield to bind the fusion peptide. nih.gov |
| ACS202 | Fusion peptide and a continuous region of gp120, including a conserved N-linked glycan at N88. nih.gov | CDRH3 forms a "β strand" interaction with the exposed hydrophobic fusion peptide. nih.gov |
| PGT151 | Conserved fusion peptide sequence at the gp120-gp41 interface. nih.gov | Contacts the fusion peptide, other components of the native trimer, and complex glycans. nih.gov |
Challenges in Inducing Robust and Broadly Cross-Clade Neutralizing Responses to the Fusion Peptide
Despite the promise of the fusion peptide as a vaccine target, inducing a potent and broadly cross-clade neutralizing antibody response has been challenging. nih.gov One major hurdle is the inherent sequence diversity of HIV, which can lead to viral escape from antibody recognition. plos.org While the fusion peptide is highly conserved, some variations exist across different HIV clades. biorxiv.org
Furthermore, the immune response to the fusion peptide can be influenced by the immunogen design and vaccination strategy. For example, while some vaccine approaches have successfully elicited cross-reactive neutralizing antibody responses in animal models, the consistency of these responses can be variable. nih.gov Another challenge is that the immune system may produce non-neutralizing antibodies that also target the fusion peptide, potentially competing with the desired bnAbs. nih.gov
Immunogen Design Approaches for HIV Envelope Protein gp41 (519-541)
Overcoming the challenges of eliciting bnAbs against the fusion peptide requires innovative immunogen design. A key strategy involves presenting the fusion peptide epitope in a conformation that mimics its structure on the native virus.
One approach is to use the epitope of a known bnAb, such as VRC34.01, as a template for designing immunogens. nih.gov This has involved creating vaccine candidates that display the fusion peptide in a manner that favors the binding of bnAb precursors. Another strategy involves using protein scaffolds to stabilize the linear fusion peptide epitope in a biologically relevant conformation. nih.govnih.gov
Prime-boost strategies, where an initial immunization with a fusion peptide-based immunogen is followed by boosts with a trimeric Env protein, have shown promise in focusing the antibody response on the desired epitope. nih.gov This approach aims to reduce the induction of antibodies against other, less desirable regions of the Env protein. nih.gov Additionally, virus-like particles (VLPs) are being explored as a platform to display the fusion peptide in a multivalent fashion, which can enhance its immunogenicity. biorxiv.org
| Immunogen Design Strategy | Description | Rationale |
| Epitope-focused immunogens | Designing immunogens based on the known epitope of a bnAb like VRC34.01. nih.gov | To guide the immune response towards a specific, vulnerable site on the virus. nih.gov |
| Protein Scaffolds | Grafting the fusion peptide epitope onto a structurally unrelated but stable protein. nih.govnih.gov | To present the epitope in its correct conformation and enhance stability. nih.govnih.gov |
| Prime-Boost Regimens | Priming with a fusion peptide immunogen followed by boosting with a full Env trimer. nih.gov | To focus the antibody response on the fusion peptide and reduce off-target responses. nih.gov |
| Virus-Like Particles (VLPs) | Displaying the fusion peptide on the surface of non-infectious virus-like particles. biorxiv.org | To present the epitope in a multivalent and immunogenic format. biorxiv.org |
Peptide-Based Immunogens for FP Epitopes
One approach to target the FP is through the use of synthetic peptide immunogens that mimic the structure of this epitope. The goal is to present the FP to the immune system in a conformation that can elicit a robust and specific antibody response.
Research has shown that short peptides corresponding to the FP region can be immunogenic, particularly when coupled to a larger carrier protein to enhance the immune response. For instance, an eight-amino-acid peptide from the N-terminal region of the FP (FP8, residues 512-519), when conjugated to keyhole limpet hemocyanin (KLH), was able to elicit cross-clade neutralizing responses in mice when followed by boosts with the full Env trimer. nih.gov The monoclonal antibodies generated in this study were capable of neutralizing a significant percentage of a diverse panel of HIV-1 strains. nih.gov
Structural studies on a 23-residue peptide (FP-I, residues 519-541) have provided insights into its conformational properties. nih.gov Circular dichroism spectroscopy revealed that this peptide adopts a predominantly alpha-helical character when it binds to human serum albumin (HSA). nih.gov This interaction suggests that the N-terminal portion of the peptide (around Ala-519) likely inserts into the protein, while the more C-terminal end (around Met-537) remains exposed to the aqueous environment. nih.gov This binding to serum proteins like albumin could have implications for the bioavailability and immunogenicity of peptide-based vaccines targeting this domain. nih.gov
To improve the stability and conformational integrity of peptide immunogens, various chemical modifications have been explored. These include strategies like peptide stapling and cyclization, which can help to lock the peptide into a desired bioactive conformation, such as an α-helix. nih.gov Stabilized α-helices of the neighboring membrane-proximal external region (MPER) of gp41 have demonstrated resistance to proteases and high-affinity binding to bNAbs, suggesting a promising avenue for FP peptide immunogen design as well. nih.gov
| Peptide Immunogen | Residues | Key Findings | Reference |
| FP8 | 512-519 | Coupled to KLH, it elicited cross-clade neutralizing responses in mice after an Env trimer boost. | nih.gov |
| FP-I | 519-541 | Binds to human serum albumin with a dominant alpha-helical structure. | nih.gov |
Structure-Guided Vaccine Design for Env Trimer Stabilization and Fusion Peptide Exposure
A major challenge in targeting the FP is its limited accessibility on the native, pre-fusion HIV-1 Env trimer. nih.gov Structure-guided vaccine design aims to engineer soluble, stable Env trimers that mimic the native viral spike and present conserved epitopes like the FP more effectively to the immune system. nih.govresearchgate.net
The development of the BG505 SOSIP.664 trimer was a significant breakthrough in this area. nih.govnih.gov This engineered trimer incorporates several stabilizing mutations, including a disulfide bond between gp120 and gp41 (A501C-T605C) and a proline substitution (I559P) in gp41, which prevent the shedding of gp120 and stabilize the trimer in a pre-fusion conformation. mdpi.com High-resolution structures of these stabilized trimers have been instrumental in understanding the architecture of the Env spike and have provided a template for further immunogen design. nih.govnih.gov
These well-structured trimers allow for the precise mapping of bNAb epitopes, including those targeting the FP, such as VRC34.01. nih.govresearchgate.net The structural information guides the introduction of further modifications to enhance the stability and immunogenicity of specific epitopes. For example, understanding the glycan shield that surrounds the Env trimer allows for the targeted deletion or modification of specific glycans to unmask conserved epitopes like the FP. nih.govresearchgate.net
The stepwise stabilization of a clade C consensus Env immunogen (ConC) demonstrated that increasing the conformational homogeneity of the trimer leads to a more desirable, closed, native-like structure. mdpi.com This was achieved through a series of modifications that progressively improved the stability of the trimer, as confirmed by negative stain electron microscopy. mdpi.com Such stabilized trimers show more favorable binding profiles to bNAbs while reducing the exposure of non-neutralizing epitopes. mdpi.com
| Stabilization Strategy | Modification(s) | Purpose | Reference |
| SOSIP | A501C-T605C disulfide bond, I559P substitution | Prevents gp120 shedding, stabilizes pre-fusion conformation. | mdpi.com |
| NFL Trimer | Replacement of furin cleavage site with a flexible linker | Creates cleavage-independent trimers. | mdpi.com |
| Stepwise Stabilization | Progressive introduction of stabilizing mutations | Increases the proportion of closed, native-like trimers. | mdpi.com |
Strategies to Overcome Immunological Silence and Exploit Concealed Epitopes
The FP epitope is considered to be immunologically "silent" or subdominant, meaning it does not typically induce a strong antibody response during natural infection or with standard immunogens. This is partly due to its hydrophobicity and the fact that it is shielded by other parts of the Env protein and by glycans. biorxiv.orgd-nb.info Overcoming this immunological silence is a key goal for developing an FP-directed HIV vaccine.
One promising strategy is "immunofocusing," which aims to direct the immune response towards a specific, conserved epitope. biorxiv.org This can be achieved through a prime-boost regimen using heterologous Env trimers. In this approach, animals are first primed with an immunogen designed to expose the FP, and then boosted with a different Env trimer that shares the same conserved FP sequence but differs in other regions. biorxiv.org This encourages the immune system to focus on the common, conserved FP epitope. biorxiv.org
A specific immunofocusing strategy involves the targeted deletion of N-glycans that shield the FP. biorxiv.org For example, deleting the glycan at position N241 has been explored to increase the accessibility of the FP epitope. biorxiv.org Studies in non-human primates (NHPs) have shown that immunizing with trimers that have had certain glycans around the FP removed can lead to the development of antibodies that recognize the FP. biorxiv.org However, care must be taken, as some glycan deletions can bias the immune response to non-neutralizing parts of the exposed surface. biorxiv.org
Another approach to enhance the immunogenicity of concealed epitopes is the use of novel delivery systems. Slow-delivery immunization using osmotic pumps has been employed to prolong the exposure of the immunogen to the immune system, which can enhance the generation of neutralizing antibodies and germinal center activity. biorxiv.org
These strategies, often used in combination, represent a concerted effort to break the immunological tolerance to conserved, but hidden, epitopes on the HIV Env, bringing the field closer to a vaccine that can elicit bNAbs against targets like the gp41 fusion peptide.
Therapeutic Targeting Strategies Based on Hiv Envelope Protein Gp41 519 541
Development of Peptide-Based Fusion Inhibitors Interacting with the Fusion Peptide
While many gp41-targeted fusion inhibitors, such as Enfuvirtide (B549319) (T-20), function by binding to the N-terminal and C-terminal heptad repeats (NHR and CHR) to prevent the formation of the six-helix bundle (6-HB), a distinct class of peptide inhibitors has been developed to interact directly with the gp41 fusion peptide itself. nih.govfrontiersin.org These inhibitors represent a novel mechanism of action, aiming to block the very first step of membrane anchoring.
A notable example of this class is the Virus-Inhibitory-Peptide (VIRIP). nih.gov VIRIP is a 20-residue peptide derived from the C-proximal region of human alpha1-antitrypsin. It was identified as a natural HIV-1 entry inhibitor that specifically binds to the highly conserved gp41 fusion peptide. nih.govnih.gov This interaction obstructs the FP's ability to anchor into the host cell membrane, effectively neutralizing the virus. i-base.info
To enhance its therapeutic potential, derivatives of VIRIP have been synthesized. One of the most potent is VIR-576 , an optimized analogue that demonstrated significantly improved antiviral efficacy. nih.gov In a phase I/II clinical trial, intravenous infusion of VIR-576 resulted in a substantial reduction in plasma viral load in HIV-1-infected individuals, providing proof-of-concept that targeting the fusion peptide is a viable clinical strategy. nih.govi-base.info These molecules are sometimes referred to as "anchoring inhibitors" because they prevent the virus from establishing its initial physical connection with the target cell. i-base.info A key advantage of targeting the highly conserved fusion peptide is the high genetic barrier to resistance. nih.gov
| Compound Name | Description | Mechanism of Action |
| VIRIP | A 20-residue peptide derived from human alpha1-antitrypsin. | Binds directly to the gp41 fusion peptide, inhibiting viral entry. nih.govnih.gov |
| VIR-576 | An optimized, more potent derivative of VIRIP. | Acts as an "anchoring inhibitor" by binding to the gp41 fusion peptide and preventing its insertion into the host cell membrane. nih.govi-base.info |
Rational Design of Small Molecule Modulators Targeting HIV Envelope Protein gp41 (519-541) Interactions
The development of orally available, small-molecule drugs that can inhibit HIV fusion remains a major goal in antiretroviral therapy. While peptide inhibitors have proven effective, their limitations, such as the need for injection, drive the search for small-molecule alternatives. rsc.orgajmb.org Rational design strategies have been employed to identify compounds that can interfere with the function of gp41, including interactions involving the fusion peptide region.
One approach has been to target highly conserved, functional sites on gp41. Screening efforts have identified small molecules that bind to a deep hydrophobic pocket on the inner core (NHR trimer) of gp41. pnas.orgresearchgate.net Although this pocket is not the fusion peptide itself, binding to this site prevents the conformational changes required for fusion, a process initiated by the FP's insertion into the membrane. pnas.orgnih.gov Compounds like NB-2 and NB-64 were identified through such screens and shown to inhibit HIV-1 infection by blocking 6-HB formation. ajmb.org Further computational analysis and in-silico design based on these templates have led to new derivatives, such as DAA-6 , DAA-9 , and DAA-12 , with comparable in-vitro inhibitory activity. ajmb.org
Another innovative strategy is the creation of bifunctional or multi-specific inhibitors. This involves linking a molecule that targets one part of the entry machinery to another that targets a different site, potentially leading to synergistic effects and a higher barrier to resistance. For example, researchers have designed chimeric molecules that combine a small-molecule CCR5 antagonist with a gp41-binding peptide. mdpi.com A similar concept was used to create FD028 , a small-molecule HIV-1 inactivator. FD028 was rationally designed by conjugating an analogue of a gp120-CD4 binding inhibitor (FD016 ) with an analogue of an HIV-1 fusion inhibitor (FD017 ). nih.govfrontiersin.org This dual-target molecule can inactivate cell-free virions by simultaneously engaging both gp120 and gp41. nih.gov
| Compound/Strategy | Description | Target Site(s) |
| NB-2, NB-64 | Small-molecule templates for HIV fusion inhibitors. | Hydrophobic pocket on the gp41 NHR trimer. ajmb.org |
| DAA-6, DAA-9, DAA-12 | Designed small molecules based on NB-2 and NB-64 templates. | Gp41 NHR trimer. ajmb.org |
| FD028 | Bifunctional small-molecule HIV-1 inactivator. | Gp120 CD4 binding site and the gp41 NHR region. nih.govfrontiersin.org |
Strategies for Inhibiting Membrane Perturbation and Fusion Events Mediated by the Fusion Peptide
The insertion of the gp41 fusion peptide into the host cell membrane is not a passive event; it actively destabilizes the lipid bilayer, a process essential for membrane fusion. nih.govnih.gov The FP's ability to induce membrane curvature and promote lipid mixing is a key part of its function. Therefore, strategies aimed at preventing this membrane perturbation or stabilizing the membrane against the FP's effects can block viral entry.
The composition of the target membrane, particularly the presence of cholesterol, significantly influences the FP's activity. The fusion peptide preferentially targets the boundaries between liquid-ordered (raft-like) and liquid-disordered lipid domains. nih.gov Research has shown that the conformation and fusogenic activity of the FP are dependent on cholesterol concentration. nih.gov The FP can increase the ordering of lipids in the membrane, and this effect is more pronounced in cholesterol-rich environments where the peptide is more likely to adopt a fusogenic β-sheet structure. nih.gov Therefore, modulating the lipid environment of the cell membrane could theoretically alter its susceptibility to fusion.
Direct inhibition of FP-mediated membrane events has also been achieved. Neutralizing antibodies that bind to the membrane-proximal external region (MPER) of gp41, such as 2F5 and 4E10 , are thought to inhibit fusion by binding to a pre-hairpin intermediate state of gp41, thereby blocking the final refolding steps required for membrane merger. elifesciences.orgpnas.org Studies using peptide-induced lipid-mixing assays have demonstrated that these antibodies can inhibit the membrane-perturbing effects of gp41-derived peptides. elifesciences.org Furthermore, synthetic hexapeptides have been shown to interfere with the activity of the fusion peptide in liposome (B1194612) models, successfully blocking gp41-mediated membrane fusion. nih.gov These findings highlight that preventing the physical disruption of the cell membrane by the fusion peptide is a valid therapeutic approach.
Exploiting the Fusion Peptide as a Carrier for Drug Delivery
The inherent ability of fusogenic peptides to interact with and disrupt cell membranes can be repurposed for therapeutic benefit beyond simply blocking viral entry. This membrane-lytic property can be harnessed to overcome one of the major barriers in drug delivery: the escape of therapeutic cargo from endosomes into the cytoplasm where it can reach its target.
Research has demonstrated the potential of using gp41-derived peptides to enhance the intracellular delivery of synthetic gene and siRNA vehicles. acs.org In one such study, a membrane-lytic peptide derived from the endodomain of HIV gp41 was covalently linked to polyethylenimine (PEI), a polymer commonly used to form nanoparticles (polyplexes) for gene delivery. The resulting peptide-modified nanoparticles showed a significantly enhanced ability to deliver both plasmid DNA and siRNA into cells compared to unmodified nanoparticles. acs.org
Confocal microscopy confirmed that the mechanism for this improved delivery was enhanced endosomal escape. acs.org The fusogenic peptide, upon internalization within the endosome, disrupts the endosomal membrane, allowing the therapeutic payload (DNA or siRNA) to be released into the cytoplasm. This strategy effectively turns a component of the viral infection machinery into a tool for improving the efficacy of nonviral drug delivery systems. acs.orgnih.gov While this specific study used a peptide from the gp41 endodomain, the principle illustrates the potential for using the membrane-interactive properties of sequences like the N-terminal fusion peptide (519-541) as functional components in advanced drug delivery systems. nih.govtandfonline.com
Advanced Research Methodologies for Studying Hiv Envelope Protein Gp41 519 541
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful tool for determining the three-dimensional structures of biomolecules in solution and solid states, offering atomic-level resolution.
Solution-state NMR has been instrumental in characterizing the conformation of the gp41 (519-541) peptide in various membrane-mimicking environments. nih.govnih.gov Early studies using two-dimensional NMR (2D-NMR) in an acidic aqueous medium revealed a type-1 β-turn for residues Phe-8 to Phe-11. nih.gov However, in the presence of membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide predominantly adopts an α-helical conformation. nih.gov Specifically, in dodecylphosphocholine (B1670865) (DPC) micelles, the peptide forms a well-defined helix. rcsb.org The conformation of the gp41 (519-541) fragment has been shown to be highly dependent on the solvent environment, exhibiting different structures in water, DMSO-d6, and hexafluoroacetone (B58046) (HFA). nih.gov For instance, in DMSO-d6, NMR results suggest a β-sheet structure, which is thought to facilitate membrane insertion. nih.gov
Table 1: Solution-State NMR Findings on gp41 (519-541) Conformation
| Environment | Dominant Conformation | Techniques |
| Acidic Aqueous Medium | Type-1 β-turn (residues 8-11) | 2D-NMR, CD Spectroscopy |
| Trifluoroethanol (TFE) | α-helix | 2D-NMR, CD Spectroscopy, Molecular Modeling |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-helix (residues 5-15) | 2D-NMR, CD Spectroscopy, Molecular Modeling |
| Dodecylphosphocholine (DPC) Micelles | Well-defined helix | 500 and 800 MHz NMR |
| DMSO-d6 | β-sheet | NMR, MD Simulations |
| Hexafluoroacetone (HFA) | Helical structure (residues 5-12) | NMR, MD Simulations |
Solid-state NMR (SSNMR) provides invaluable insights into the structure of the gp41 (519-541) peptide when it is bound to or embedded within lipid bilayers, environments that are more physiologically relevant. SSNMR studies have demonstrated that the peptide can adopt different conformations depending on the lipid composition and the specific gp41 construct being studied. msu.eduacs.org
One key finding from SSNMR is the evidence for an extended β-strand conformation of the membrane-bound 23-residue N-terminal fusion peptide. acs.org Measurements of singly 13C carbonyl labeled peptides indicated that the N-terminal and central regions are well-structured, while the C-terminus exhibits more disorder. acs.org The 13C carbonyl chemical shifts in these ordered regions were consistent with a non-helical, β-strand conformation. acs.org Further evidence for this β-strand structure was obtained from 2D rotor-synchronized magic angle spinning NMR of doubly 13C carbonyl labeled peptides. acs.org
In larger gp41 constructs that model different stages of the fusion process, SSNMR has provided evidence for an intermolecular antiparallel β-sheet structure for the fusion peptide. msu.edunih.gov This was observed in a membrane-associated construct (FP-Hairpin) that mimics the final, stable six-helix bundle state of gp41. msu.edunih.gov The data suggest that the fusion peptides from different trimers may interleave, a process that could occur early in the fusion cascade. msu.edu The structural order of the peptide was also found to be dependent on the lipid composition, with greater order observed in membranes mimicking the composition of the virus and its target T-cells. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Mapping in Lipid Environments
FTIR spectroscopy is a versatile technique for probing the secondary structure of peptides in various environments, including lipid membranes. By analyzing the amide I band of the peptide backbone, researchers can determine the relative proportions of α-helices, β-sheets, turns, and random coil structures.
Conventional and 13C-enhanced FTIR studies have revealed the remarkable conformational flexibility of the gp41 (519-541) peptide. nih.govnih.gov In membrane-mimicking environments like hexafluoroisopropanol (HFIP) and in 1-palmitoyl-2-oleoylphosphatidylglycerol (POPG) liposomes, the peptide exhibits a significant degree of α-helicity. nih.govresearchgate.net Isotope-enhanced FTIR, using peptides labeled with 13C-carbonyl at specific sites, has allowed for residue-specific conformational mapping. nih.govnih.gov These studies have shown that in HFIP, the peptide adopts an α-helical conformation from approximately residue 3 to 16, with the remaining N- and C-terminal regions being random or in a β-structure. nih.govnih.govresearchgate.net A similar α-helical conformation is observed at low peptide concentrations in POPG liposomes and human erythrocyte ghosts. nih.govnih.govresearchgate.net
However, at higher concentrations in erythrocyte ghosts or their lipid extracts, the central core of the peptide transitions to an antiparallel β-sheet structure. nih.govresearchgate.net This concentration-dependent conformational change from α-helix to β-sheet is a recurring theme and is thought to be functionally significant. nih.gov Oriented FTIR spectra have further indicated that the α-helical region of the peptide inserts obliquely into lipid bilayers. nih.gov
Table 2: FTIR Conformational Mapping of gp41 (519-541)
| Environment | Peptide Concentration | Dominant Conformation | Technique |
| HFIP | Low | α-helix (residues 3-16) | 13C-enhanced FTIR |
| POPG Liposomes | Low | α-helix (residues 1-16) | 13C-enhanced FTIR |
| Erythrocyte Ghosts | Low | α-helix (central core, residues 5-15) | 13C-enhanced FTIR |
| Erythrocyte Ghosts | High | Antiparallel β-sheet (central core) | 13C-enhanced FTIR |
| SDS Micelles | Low | α-helix (residues 5-16) | 13C-enhanced FTIR |
| PBS | - | Disordered, minor β-sheet | 13C-enhanced FTIR |
Electron Spin Resonance (ESR) Spectroscopy for Investigating Peptide-Membrane Interactions
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy, when used with site-directed spin labeling, is a powerful technique to probe the structure, dynamics, and topology of peptides within membranes. By introducing a stable nitroxide spin label at specific residues, researchers can obtain information about the local environment, mobility, and accessibility of different parts of the peptide.
ESR studies of the gp41 (519-541) peptide spin-labeled at the N-terminal alanine (B10760859) (residue 519) and a more C-terminal methionine (residue 537) have provided detailed insights into its interaction with human erythrocyte membranes. nih.gov At sub-lytic concentrations, the spin label at the N-terminus (Ala-519) was found to be buried deep within the hydrophobic core of the membrane, exhibiting restricted motion and insensitivity to aqueous broadening agents. nih.gov This indicates that the N-terminus of the peptide inserts deeply into the lipid bilayer. nih.gov In contrast, the spin label at Met-537 showed high mobility and was accessible to aqueous agents, suggesting it resides at the membrane-water interface. nih.gov These findings support a model where the peptide inserts as an α-helix with an oblique orientation relative to the membrane normal. nih.gov At higher, lytic concentrations, ESR spectra indicated the formation of peptide aggregates, which may be involved in membrane disruption. nih.gov
ESR has also been used to study the interaction of the gp41 (519-541) peptide with human serum albumin (HSA). nih.gov These studies showed that the N-terminus of the peptide binds to fatty acid sites on HSA, with Ala-519 residing in the protein's interior and Met-537 at the aqueous-protein interface. nih.gov This interaction with albumin was shown to inhibit the peptide's hemolytic activity. nih.gov
Biophysical Techniques for Assessing Fusogenicity and Membrane Disruption
A variety of biophysical assays are employed to assess the functional consequences of the gp41 (519-541) peptide's interaction with membranes, namely its ability to induce membrane fusion (fusogenicity) and disruption.
Lipid Mixing Assays: These assays monitor the merging of lipid bilayers from two distinct populations of vesicles. A common method involves labeling one set of vesicles with a pair of fluorescent probes (e.g., N-NBD-PE and N-Rh-PE) at a concentration where the fluorescence of the donor (NBD) is quenched by the acceptor (Rhodamine). elifesciences.org Upon fusion with an unlabeled vesicle population, the probes are diluted, leading to a decrease in quenching and an increase in the donor's fluorescence intensity, which can be monitored over time. elifesciences.org Studies using this assay have shown that the gp41 (519-541) peptide and its longer constructs can induce lipid mixing, and this activity is often correlated with the peptide's conformational state. researchgate.netmsu.edubiorxiv.org The efficiency of lipid mixing can be influenced by factors such as the presence of cholesterol in the membrane and the specific gp41 construct used. msu.edubiorxiv.org
Hemolysis Assays: The lytic activity of the gp41 (519-541) peptide is often assessed by its ability to rupture red blood cells (hemolysis), leading to the release of hemoglobin. The amount of hemoglobin released can be quantified spectrophotometrically. This assay serves as a model for membrane disruption and has been used to compare the activity of wild-type and mutated peptides. nih.govnih.gov For example, the gp41 (519-541) peptide has been shown to induce hemolysis, and this activity can be inhibited by other gp41-derived peptides like DP-178 (enfuvirtide). nih.gov The hemolytic activity is typically dose-dependent, with significant lysis observed above a certain threshold concentration. nih.gov It is important to note that the conditions of the hemolysis assay, such as the source of erythrocytes and the positive control used, can significantly affect the results. mdpi.com
Application of X-ray Crystallography and Cryo-Electron Microscopy to Full-Length gp41 and Env Complexes for Contextual Understanding
While the above techniques provide detailed information about the isolated gp41 (519-541) peptide, understanding its function requires placing it in the context of the full-length gp41 protein and the entire envelope (Env) glycoprotein (B1211001) trimer. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in revealing the architecture of these large complexes.
X-ray Crystallography: Crystal structures of the gp41 ectodomain have revealed a six-helix bundle (6HB) core, which represents the stable post-fusion conformation. nih.govresearchgate.netelifesciences.org More recent structures have included the fusion peptide proximal region (FPPR) and the membrane-proximal external region (MPER), showing them as helical extensions from the central 6HB. researchgate.net A particularly insightful crystal structure captured gp41 in a fusion intermediate state, revealing the conformational plasticity of the fusion peptide and transmembrane regions. nih.govelifesciences.org These structures provide a static snapshot of different states of the fusion machinery and are crucial for understanding the large-scale conformational changes gp41 undergoes. nih.govresearchgate.netelifesciences.orgwikipedia.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been instrumental in visualizing the native-like, trimeric Env spike on the viral surface in different conformational states. pnas.orgnih.govnih.gov These studies have captured the closed, prefusion state and various open, CD4-bound states. pnas.orgnih.gov Upon binding to the host cell receptor CD4, the Env trimer undergoes significant rearrangements, including the displacement of the gp120 V1V2 loops, which exposes the coreceptor binding site and ultimately leads to the release and insertion of the gp41 fusion peptide into the target cell membrane. pnas.orgnih.gov Cryo-EM provides a more dynamic view of the Env complex, complementing the high-resolution static pictures from X-ray crystallography and offering a framework to interpret the biophysical data on the fusion peptide itself. pnas.orgnih.govnih.govnih.gov
Concluding Remarks and Future Research Directions
Current Understanding and Unresolved Questions Regarding HIV Envelope Protein gp41 (519-541)
The HIV envelope protein gp41, specifically the N-terminal peptide region from residue 519 to 541, is a critical component for viral infection of host cells. wikipedia.org This segment, often referred to as the fusion peptide (FP), is directly involved in the membrane fusion process that allows the virus to deliver its genetic material into the cytoplasm of the target cell. lanl.govasm.org The gp41 protein, along with gp120, forms the envelope spike complex on the surface of the virus, which mediates attachment and fusion. wikipedia.org The precursor protein, gp160, is cleaved into gp120 and gp41, which remain associated non-covalently. wikipedia.orgasm.org
Functional studies have demonstrated that a synthetic peptide corresponding to gp41 (519-541) possesses potent cytolytic and fusogenic properties. It can induce hemolysis in human red blood cells and lysis of CD4+ T-cells. nih.gov Research indicates that the entire 23-residue sequence is likely necessary for this hemolytic activity. nih.gov The peptide's ability to induce lipid mixing and aggregation in model liposomes further underscores its role in membrane disruption and fusion. nih.gov Specifically, the Phe-Leu-Gly-Phe-Leu-Gly motif (residues 526-531) appears to be crucial for its lytic capabilities. nih.gov
A significant area of ongoing investigation and a major unresolved question is the precise structural conformation of the gp41 (519-541) peptide during the fusion process. nih.gov Spectroscopic studies have revealed a remarkable structural polymorphism. The peptide can adopt an α-helical conformation in membrane-like environments, while in aqueous solutions or certain membrane lipid contexts, it can form oligomers of extended β-sheets. nih.govresearchgate.netnih.gov There is still debate about which of these structures is biologically relevant for inducing membrane fusion. researchgate.net Some evidence suggests that a β-sheet conformation may facilitate membrane insertion, while an α-helical structure could be involved in membrane destabilization and fusion. researchgate.netresearchgate.net Another model proposes that the N-terminus of gp41 inserts deeply into the target cell membrane, acting as a bridge between the host and viral membranes. nih.gov
Another key question revolves around the "amyloid-like" characteristics of this peptide. nih.gov While not a true amyloid as it does not form extracellular plaques in situ, its ability to form β-sheet aggregates has led to its classification as a potential "amyloid homolog." nih.gov Understanding the implications of this property for both viral pathogenesis and as a potential therapeutic target is an active area of research.
Emerging Research Avenues in HIV Envelope Protein gp41 (519-541) Structure and Function
Emerging research continues to delve into the structural dynamics and functional intricacies of the gp41 (519-541) region. Advanced techniques such as NMR and molecular dynamics simulations are being employed to map its conformational landscape in various environments, including water, DMSO-d6, and hexafluoroacetone (B58046), to better understand how different solvents influence its structure. researchgate.netnih.gov These studies aim to clarify the transition between α-helical and β-sheet structures and what triggers these changes in a biological context. researchgate.net
A significant avenue of research is the development of peptides that can inhibit the function of gp41. For instance, peptides corresponding to the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) of gp41 are potent inhibitors of HIV-1 entry. lanl.gov The fusion inhibitor drug Enfuvirtide (B549319) (T-20) works by binding to a pre-hairpin intermediate structure of gp41, preventing the conformational changes necessary for membrane fusion. wikipedia.orgmdpi.com This highlights the potential of targeting the dynamic structural rearrangements of gp41.
Furthermore, research is exploring the interaction of the gp41 (519-541) fusion peptide with other domains of the envelope protein and with the viral membrane itself. The membrane-proximal external region (MPER) of gp41, which is adjacent to the fusion peptide, is also crucial for fusion and is a target for broadly neutralizing antibodies (bNAbs). asm.orgnih.gov Understanding the interplay between the fusion peptide, MPER, and other gp41 domains is essential for designing effective inhibitors and vaccines. asm.orgprotein-cell.net
Future Prospects for HIV-1 Prevention and Treatment through HIV Envelope Protein gp41 (519-541) Targeting
The gp41 (519-541) region and its surrounding domains represent a promising, albeit challenging, target for both HIV-1 prevention and treatment. The development of new fusion inhibitors remains a key strategy. While Enfuvirtide was a first-in-class success, the potential for drug resistance necessitates the development of next-generation inhibitors with improved potency and resistance profiles. mdpi.compatsnap.com
In the realm of vaccine development, the highly conserved nature of the gp41 fusion peptide and the adjacent MPER makes them attractive targets for inducing a broadly neutralizing antibody response. nih.govfrontiersin.org However, eliciting such antibodies has proven difficult, likely due to the complex and transient nature of the gp41 conformations during fusion. nih.govprotein-cell.net Future vaccine design strategies may involve immunogens that mimic the specific pre-fusion or intermediate conformations of gp41 to better present these conserved epitopes to the immune system.
Moreover, targeting gp41 could play a role in "shock and kill" strategies aimed at eradicating latent HIV reservoirs. patsnap.com In this approach, latently infected cells are reactivated, and gp41 inhibitors could then prevent the newly produced virus from infecting other cells. patsnap.comnih.gov Dual-targeting recombinant proteins that bind to both gp120 and gp41 are also being explored as a way to inactivate HIV-1 virions and kill latently infected cells. nih.gov Combining gp41-targeting agents with other antiretroviral drugs or broadly neutralizing antibodies could lead to synergistic effects and more potent therapeutic regimens. researchgate.net
Q & A
What structural features of gp41 (519-541) are critical for its role in membrane fusion?
Level: Basic
Answer: The gp41 region (519-541) includes the membrane-proximal external region (MPER) and heptad repeat 1 (HR1), which form a coiled-coil structure essential for the six-helix bundle formation during fusion. Key residues in the MPER (e.g., W672, F673) are critical for interactions with broadly neutralizing antibodies (e.g., 2F5, 4E10). Structural analysis using X-ray crystallography (e.g., trimeric postfusion structures resolved at 2.8 Å) and nuclear magnetic resonance (NMR) has elucidated the helical conformation and flexibility of these regions .
How do pre- and post-fusion conformations of gp41 differ, and what experimental approaches can resolve these states?
Level: Advanced
Answer: Pre-fusion gp41 adopts a metastable "closed" conformation with HR1 and HR2 separated, while post-fusion gp41 forms a stable six-helix bundle. Cryo-electron microscopy (cryo-EM) at near-atomic resolution (3.5–4.0 Å) and fluorescence resonance energy transfer (FRET) have revealed dynamic transitions between these states. The pre-fusion gp41 structure, resolved in 2014, highlights the role of the fusion peptide in stabilizing transitional intermediates .
Which residues in gp41 MPER are crucial for antibody neutralization, and how are they identified?
Level: Basic
Answer: Residues W672, F673, and D674 in the MPER are critical for 2F5 and 4E10 antibody binding. Alanine scanning mutagenesis and epitope mapping (e.g., phage display libraries) have identified these residues. For example, Zwick et al. (2005) showed that mutating W672 to alanine reduces 2F5 binding by >90% . Structural studies using surface plasmon resonance (SPR) further quantify binding affinities .
What challenges exist in designing immunogens that mimic the gp41 fusion-intermediate state for vaccine development?
Level: Advanced
Answer: Fusion-intermediate states are transient and difficult to stabilize. Structure-guided immunogen design (e.g., HA/gp41 chimeric proteins) and stability assays (e.g., thermal shift assays) are used to mimic these states. For instance, HA-C14S/gp41 chimeras induce MPER-specific neutralizing antibodies in animal models but require optimization to avoid non-native conformations. Conflicting data on epitope accessibility in prefusion vs. postfusion states complicate antigen design .
How does gp41 interact with gp120 during viral entry?
Level: Basic
Answer: gp41 and gp120 form a non-covalent complex stabilized by hydrophobic interactions. Co-immunoprecipitation and surface plasmon resonance (SPR) reveal that gp120 binding to CD4 triggers gp41 conformational changes. Yang et al. (2003) identified a β-sandwich domain in gp120 critical for maintaining gp41-gp120 association .
How do conflicting data on gp41's oligomerization states impact the interpretation of its fusogenic activity?
Level: Advanced
Answer: Discrepancies in oligomerization (e.g., trimeric vs. monomeric states in detergent solutions) arise from experimental conditions. Analytical ultracentrifugation and cross-linking studies (e.g., disuccinimidyl suberate) confirm that functional gp41 exists as trimers. Mische et al. (2005) demonstrated alternative HR1 conformations in precursor Env, affecting oligomer stability .
What role do the HR1 and HR2 regions play in six-helix bundle formation?
Level: Basic
Answer: HR1 forms a central coiled-coil, while HR2 helices pack antiparallel into HR1 grooves, driving membrane fusion. Circular dichroism (CD) and thermal denaturation assays show that HR1-HR2 interactions (Kd ~10 nM) stabilize the six-helix bundle. Mutations in HR1 (e.g., L568Q) disrupt bundle formation and reduce fusion efficiency by >50% .
How can computational modeling complement experimental data in predicting gp41 conformational changes?
Level: Advanced
Answer: Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) model gp41 transitions between prefusion and postfusion states. Docking studies with neutralizing antibodies (e.g., 2F5) predict epitope accessibility. For example, Frey et al. (2008) used MD to validate a fusion-intermediate state targeted by antibodies, corroborated by cryo-EM .
How does deglycosylation affect gp41 antigenicity for neutralizing antibodies?
Level: Advanced
Answer: Deglycosylation (e.g., using PNGase F) exposes conserved MPER epitopes by removing steric hindrance from glycans. Enzyme-linked immunosorbent assays (ELISAs) show a 3–5-fold increase in 4E10 binding after deglycosylation. However, overexposure may destabilize native conformations, requiring optimization in vaccine antigen design .
What methodological considerations are critical for studying gp41-mediated membrane fusion in vitro?
Level: Basic
Answer: Lipid-mixing assays (e.g., fluorescent dye transfer) and cell-cell fusion assays (e.g., reporter gene activation) are standard. Raviv et al. used photosensitized labeling to quantify fusion kinetics, showing gp41-driven pore formation occurs within 5–10 minutes. Buffer conditions (pH, calcium) must mimic physiological environments to preserve gp41 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
